molecular formula C6HBr2ClFNO2 B15304870 1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene

Katalognummer: B15304870
Molekulargewicht: 333.34 g/mol
InChI-Schlüssel: GXFDNZOMAGXAIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClFNO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. A typical synthetic route may include the following steps:

    Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Halogenation: The nitrated benzene undergoes bromination and chlorination using bromine and chlorine in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are carried out in specialized reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing halogen atoms.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.

    Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.

Wirkmechanismus

The mechanism of action of 1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but lacks the chlorine atom.

    1,3-Dibromo-5-fluorobenzene: Lacks both the nitro and chlorine groups.

    1,3-Dibromo-2-chloro-5-fluorobenzene: Lacks the nitro group.

Uniqueness

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is unique due to the presence of multiple electron-withdrawing groups (nitro, fluorine, chlorine, and bromine) on the benzene ring. This combination of substituents imparts distinct electronic properties, making it valuable for specific synthetic and research applications.

Eigenschaften

Molekularformel

C6HBr2ClFNO2

Molekulargewicht

333.34 g/mol

IUPAC-Name

1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene

InChI

InChI=1S/C6HBr2ClFNO2/c7-2-1-3(9)6(11(12)13)4(8)5(2)10/h1H

InChI-Schlüssel

GXFDNZOMAGXAIQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Br)F)Br)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.